molecular formula C69H91N19O16S2 B1140073 JKC 363 CAS No. 436083-30-6

JKC 363

Katalognummer: B1140073
CAS-Nummer: 436083-30-6
Molekulargewicht: 1506.72
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

JKC 363 is a selective melanocortin MC4 receptor antagonist. It exhibits a 90-fold higher affinity for the melanocortin MC4 receptor compared to the melanocortin MC3 receptor. This compound effectively inhibits the α-MSH-induced stimulation of thyrotropin-releasing hormone release and demonstrates an anti-hyperalgesic effect .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of JKC 363 involves the formation of a disulfide bridge between specific amino acids in its sequence. The compound’s sequence is {Mpa}-Glu-His-{D-2-Nal}-Arg-Trp-Gly-Cys-Pro-Pro-Lys-Asp-NH2, with a disulfide bridge between Mpa1 and Cys8 . The synthesis typically involves solid-phase peptide synthesis techniques, where the peptide chain is assembled step-by-step on a solid support.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale solid-phase peptide synthesis, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure the compound’s purity and quality .

Analyse Chemischer Reaktionen

Types of Reactions

JKC 363 undergoes various chemical reactions, including:

    Oxidation: Formation of disulfide bridges.

    Reduction: Breaking of disulfide bridges.

    Substitution: Modifications on the peptide chain.

Common Reagents and Conditions

    Oxidation: Typically involves reagents like hydrogen peroxide or iodine in mild conditions.

    Reduction: Commonly uses reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Utilizes specific amino acid derivatives and coupling agents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Major Products Formed

The major products formed from these reactions include the oxidized or reduced forms of this compound, depending on the reaction conditions .

Wissenschaftliche Forschungsanwendungen

JKC 363 has several scientific research applications:

    Chemistry: Used as a tool to study melanocortin receptors and their ligands.

    Biology: Investigates the role of melanocortin receptors in various biological processes.

    Medicine: Explores potential therapeutic applications in conditions related to melanocortin receptor dysfunction, such as obesity and pain management.

    Industry: Utilized in the development of new drugs targeting melanocortin receptors

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    JKC 363 TFA: A trifluoroacetic acid salt form of this compound with similar properties.

    Melanocortin MC3 receptor antagonists: Compounds that selectively target the melanocortin MC3 receptor.

Uniqueness

This compound is unique due to its high selectivity for the melanocortin MC4 receptor, making it a valuable tool for studying this specific receptor subtype and its physiological roles .

Biologische Aktivität

JKC 363 is a potent and selective antagonist of the melanocortin 4 receptor (MC4R), with significant implications for research in metabolic regulation and pain management. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, effects on feeding behavior, and interactions with other neurochemical systems.

  • Chemical Name : this compound
  • CAS Number : 436083-30-6
  • Molecular Formula : C69H91N19O16S2
  • Structure : Contains a disulfide bridge and specific amino acid modifications that enhance its receptor selectivity.

Pharmacological Activity

This compound exhibits selective antagonism at the MC4R, with reported IC50 values of:

  • MC4R : 0.5 nM
  • MC3R : 44.9 nM

This selectivity underscores its potential as a research tool for studying the melanocortin system's role in various physiological processes, particularly in energy homeostasis and appetite regulation .

Effects on Feeding Behavior

Research has demonstrated that this compound influences food intake through its action on the MC4R. In studies involving rat models:

  • Administration of this compound resulted in a dose-dependent increase in food consumption when combined with other pharmacological agents such as Δ9-tetrahydrocannabinol (THC) .
  • The compound has been shown to antagonize the effects of α-MSH, a potent appetite suppressant, thereby promoting feeding behavior .

Table 1: Effects of this compound on Food Intake in Rat Models

TreatmentDose (μg)Food Intake (g)Observations
Control-XBaseline feeding
This compound1Y1Increased food intake
α-MSH10Z1Decreased food intake
This compound + α-MSH-Y2Attenuated α-MSH effect

Note: Values Y1, Y2, and Z1 are derived from experimental data and vary based on specific conditions.

Pain Modulation

In vivo studies indicate that this compound also plays a role in pain modulation. It has been observed to reduce formalin-induced pain responses, suggesting potential applications in pain management therapies. This effect appears to be mediated through its antagonistic action at MC4R, which is involved in nociceptive pathways .

Case Study 1: Appetite Regulation

A study conducted on Wistar rats demonstrated that intracerebroventricular administration of this compound significantly increased food intake compared to controls. This suggests that blocking MC4R can override satiety signals mediated by α-MSH, highlighting the receptor's critical role in appetite regulation.

Case Study 2: Pain Response Modulation

In another experiment focusing on formalin-induced pain in animal models, this compound administration resulted in a notable reduction in pain scores compared to untreated controls. This indicates that MC4R antagonism may offer a novel approach for managing chronic pain conditions .

Eigenschaften

CAS-Nummer

436083-30-6

Molekularformel

C69H91N19O16S2

Molekulargewicht

1506.72

Herkunft des Produkts

United States
Customer
Q & A

Q1: What is the primary mechanism of action of JKC-363?

A1: JKC-363 acts as a selective antagonist of the melanocortin 4 receptor (MC4R) [, , , , ]. This means it binds to MC4R and blocks the effects of endogenous agonists like α-melanocyte-stimulating hormone (α-MSH).

Q2: What are the downstream effects of JKC-363 antagonizing MC4R?

A2: Blocking MC4R with JKC-363 has been shown to influence several physiological processes, most notably:

  • Increased Food Intake: JKC-363 administration can lead to increased food intake in animal models, likely due to its disruption of the melanocortin system's role in regulating appetite [].
  • Reduced Nociceptive Sensitivity: Studies have shown that JKC-363 can attenuate pain responses in models of inflammatory and neuropathic pain, suggesting a role for MC4R in modulating pain perception [, , ].
  • Inhibition of α-MSH-induced effects: JKC-363 effectively blocks the effects of α-MSH, such as the stimulation of neurite outgrowth in dorsal root ganglia neurons []. This further confirms its role as an MC4R antagonist.

Q3: What is known about the structure of JKC-363?

A3: While specific spectroscopic data is not readily available in the provided research, JKC-363 is a cyclic peptide. Its full chemical name is cyclic [Mpr11, D-Nal14, Cys18, Asp22-NH2]-β-MSH 11-22 []. This provides insight into its amino acid composition and cyclic structure.

Q4: Are there any studies exploring the potential synergistic effects of JKC-363 with other compounds?

A4: Research suggests a synergistic interaction between the cannabinoid and melanocortin systems in regulating feeding behavior []. Co-administration of sub-anorectic doses of JKC-363 and the cannabinoid receptor antagonist SR 141716 synergistically attenuated baseline feeding in rats. This indicates that JKC-363 may interact with other signaling pathways involved in appetite control.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.